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molecular formula C12H14N2O3 B8583573 1-Ethyl-3,3-dimethyl-6-nitroindolin-2-one

1-Ethyl-3,3-dimethyl-6-nitroindolin-2-one

Cat. No. B8583573
M. Wt: 234.25 g/mol
InChI Key: LUUINGVHEHDLDS-UHFFFAOYSA-N
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Patent
US07285569B2

Procedure details

A solution of 3,3-dimethyl-6-nitro-1,3-dihydro-indol-2-one (6 g, 29.10 mmol) in anhydrous N,N-dimethylformamide (DMF) (35 ml) was treated with sodium hydride. The resulting suspension was stirred for 1 h at 60° C. A solution of bromo-ethane (2.17 mL, 3.17 g, 29.10 mmol) in DMF (10 ml) was added. The mixture was allowed to cool to room temperature and stirred for 1 h. After removal of the solvent the mixture was quenched with water (100 ml) and extracted with ethyl acetate (3×100 ml). The extract was dried over Na2SO4, evaporated and the crude product was purified by column chromatography on silica gel. Elution with ethyl acetate/n-heptane (1:3) yielded 5.94 g (87%) of a yellow solid.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
2.17 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:15])[C:10]2[C:5](=[CH:6][C:7]([N+:11]([O-:13])=[O:12])=[CH:8][CH:9]=2)[NH:4][C:3]1=[O:14].[H-].[Na+].Br[CH2:19][CH3:20]>CN(C)C=O>[CH2:19]([N:4]1[C:5]2[C:10](=[CH:9][CH:8]=[C:7]([N+:11]([O-:13])=[O:12])[CH:6]=2)[C:2]([CH3:15])([CH3:1])[C:3]1=[O:14])[CH3:20] |f:1.2|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
CC1(C(NC2=CC(=CC=C12)[N+](=O)[O-])=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
35 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
2.17 mL
Type
reactant
Smiles
BrCC
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The resulting suspension was stirred for 1 h at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After removal of the solvent the mixture
CUSTOM
Type
CUSTOM
Details
was quenched with water (100 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the crude product was purified by column chromatography on silica gel
WASH
Type
WASH
Details
Elution with ethyl acetate/n-heptane (1:3)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)N1C(C(C2=CC=C(C=C12)[N+](=O)[O-])(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.94 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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